molecular formula C10H17NO3 B13501184 Tert-butyl2-formyl-2-methylazetidine-1-carboxylate

Tert-butyl2-formyl-2-methylazetidine-1-carboxylate

Cat. No.: B13501184
M. Wt: 199.25 g/mol
InChI Key: QHSUYIZPUHRULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methyl group attached to the azetidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formyl-2-methylazetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the formyl and tert-butyl ester groups. One common synthetic route starts with the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the azetidine ring. The formyl group can then be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3. The tert-butyl ester group is usually introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of tert-butyl 2-formyl-2-methylazetidine-1-carboxylate may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through transesterification or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alcohols (for transesterification), nucleophiles (for substitution)

Major Products Formed

    Oxidation: Tert-butyl 2-carboxy-2-methylazetidine-1-carboxylate

    Reduction: Tert-butyl 2-hydroxymethyl-2-methylazetidine-1-carboxylate

    Substitution: Various esters or substituted azetidines depending on the reagents used

Scientific Research Applications

Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and bioactive compounds.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-2-methylazetidine-1-carboxylate depends on its specific application and the target molecule it interacts with. In general, the formyl group can participate in nucleophilic addition reactions, while the azetidine ring can undergo ring-opening reactions under certain conditions. The tert-butyl ester group provides steric protection and can be hydrolyzed under acidic or basic conditions to release the active azetidine derivative.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-formylazetidine-1-carboxylate: Lacks the methyl group, which may affect its reactivity and steric properties.

    Tert-butyl 2-methylazetidine-1-carboxylate: Lacks the formyl group, which may reduce its versatility in chemical reactions.

    2-Formyl-2-methylazetidine-1-carboxylate: Lacks the tert-butyl ester group, which may affect its stability and solubility.

Uniqueness

Tert-butyl 2-formyl-2-methylazetidine-1-carboxylate is unique due to the combination of the formyl, methyl, and tert-butyl ester groups on the azetidine ring. This unique structure imparts specific reactivity and stability characteristics, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 2-formyl-2-methylazetidine-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-5-10(11,4)7-12/h7H,5-6H2,1-4H3

InChI Key

QHSUYIZPUHRULC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.